Fmoc-D-4,4'-Difenilalanina

Descripción general

Descripción

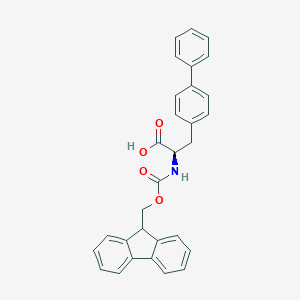

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Formación de Hidrogel

Fmoc-Difenilalanina ha sido ampliamente estudiada por su capacidad para formar hidrogeles . Los hidrogeles son materiales tridimensionales que pueden encapsular grandes cantidades de agua u otros fluidos biológicos . Las propiedades mecánicas y funcionales de estos hidrogeles pueden variar según el método de preparación, el solvente, el pH y otros parámetros experimentales . Se ha descubierto que los hidrogeles de Fmoc-Difenilalanina son biocompatibles y adecuados para diversas aplicaciones biomédicas .

Ingeniería de Tejidos

La notable rigidez mecánica de los hidrogeles de Fmoc-Difenilalanina y su capacidad para soportar la adhesión celular los convierten en andamios prometedores para la ingeniería de tejidos . Las propiedades de estos hidrogeles, como la rigidez y la porosidad de la matriz, se pueden ajustar ajustando la concentración de péptidos .

Sistemas de Administración de Fármacos

La capacidad de Fmoc-Difenilalanina para formar hidrogeles supramoleculares estables la convierte en una candidata potencial para el desarrollo de sistemas de administración de fármacos . Estos hidrogeles se pueden utilizar para encapsular y administrar agentes terapéuticos de manera controlada .

Aplicaciones Biomédicas

Los hidrogeles de Fmoc-Difenilalanina se han investigado para diversas aplicaciones biomédicas debido a su biocompatibilidad y capacidad para gelificar en condiciones fisiológicas . Estas incluyen aplicaciones en medicina regenerativa, cicatrización de heridas y como matrices para el cultivo celular

Mecanismo De Acción

Target of Action

Fmoc-D-4,4’-Biphenylalanine, also known as Fmoc-D-Bip-OH or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1’-biphenyl]-4-yl)propanoic acid, is a derivative of phenylalanine Similar compounds, such as fmoc-phenylalanine (fmoc-f), have been found to exhibit antimicrobial properties, specifically against gram-positive bacteria .

Mode of Action

It is known that fmoc-amino acids (fmoc-aa), including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants are known to disrupt bacterial membranes, which may explain the antibacterial activity of these compounds .

Biochemical Pathways

It is known that fmoc-amino acids can self-assemble into hydrogels under physiological conditions . This property could potentially affect various biochemical pathways, particularly those involved in bacterial growth and biofilm formation .

Result of Action

Similar compounds, such as fmoc-phenylalanine, have been found to inhibit biofilm formation in staphylococcus aureus and pseudomonas aeruginosa, and even eradicate already formed biofilms .

Action Environment

The action of Fmoc-D-4,4’-Biphenylalanine can be influenced by various environmental factors. For instance, the self-assembly of Fmoc-amino acids into hydrogels is known to depend on the experimental conditions used during preparation . Additionally, the antibacterial activity of these compounds may be influenced by factors such as the presence of other substances, pH, and temperature .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-4,4’-Biphenylalanine is known for its ability to self-assemble into hydrogels under physiological conditions . The structural properties of the resulting hydrogel, including mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, depend on the experimental conditions used during preparation .

Cellular Effects

Fmoc-D-4,4’-Biphenylalanine has shown antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters membrane permeabilization and integrity, and kills Gram-positive bacteria .

Molecular Mechanism

The mechanism of action of Fmoc-D-4,4’-Biphenylalanine is related to its surfactant-like properties . It can form micelles at concentrations equivalent to its minimum bactericidal concentration . These micelles can interact with bacterial cells, leading to changes in cell function .

Temporal Effects in Laboratory Settings

The effects of Fmoc-D-4,4’-Biphenylalanine can change over time in laboratory settings . The stability and degradation of the compound, as well as its long-term effects on cellular function, are influenced by factors such as pH and the presence of other solvents .

Dosage Effects in Animal Models

For example, Fmoc-phenylalanine has been shown to reduce bacterial load in skin wound infections in mice .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, commonly referred to as Fmoc-L-4,4'-biphenylalanine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound has been investigated for its role in various biological processes, particularly in antibacterial activity and its applications in synthesizing β-amino acids.

- Molecular Formula : C30H25NO4

- Molecular Weight : 463.5 g/mol

- Purity : Typically ≥95%

Biological Activity Overview

Fmoc-L-4,4'-biphenylalanine exhibits several biological activities, particularly against Gram-positive bacteria. Its mechanism of action primarily involves disrupting bacterial cell wall synthesis and modulating oxidative stress responses.

Antibacterial Activity

Research indicates that Fmoc-L-4,4'-biphenylalanine is effective against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial membranes in a concentration-dependent manner, leading to a reduction in bacterial load in vitro and in animal models of skin infections .

The antibacterial action of Fmoc-L-4,4'-biphenylalanine is attributed to:

- Targeting Gram-positive bacteria : The compound's structure allows it to penetrate bacterial membranes effectively.

- Biochemical pathways : It influences pathways related to oxidative stress and osmotic balance, which are critical for bacterial survival .

Synthesis and Applications

Fmoc-L-4,4'-biphenylalanine is synthesized through various routes involving the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. This synthesis facilitates the production of β-amino acids, which are valuable in pharmaceutical applications.

Synthesis Methodology

- Protection of Amino Groups : The amino group is protected using the Fmoc group to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids or compounds to form complex structures.

- Deprotection : The Fmoc group is removed under mild conditions to yield the final product.

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of Fmoc-L-4,4'-biphenylalanine against MRSA strains. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound's ability to disrupt membrane integrity was confirmed through electron microscopy .

Case Study 2: Synthesis of β-Amino Acids

Research demonstrated that Fmoc-L-4,4'-biphenylalanine can be utilized in synthesizing various β-amino acids with enhanced biological properties. These derivatives exhibited improved solubility and bioavailability compared to their non-protected counterparts.

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGACONKQRJFGX-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133710 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-38-1 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.